
N-Benzylanthranilic acid
Overview
Description
N-Benzylanthranilic acid (C₁₄H₁₃NO₂; CAS 6622-55-5) is an anthranilic acid derivative where the amino group is substituted with a benzyl moiety. Structurally, it consists of a benzoic acid backbone with a benzylamino group at the ortho position (2-position) . Key properties include:
- Molecular weight: 227.26 g/mol
- IUPAC name: 2-[(Phenylmethyl)amino]benzoic acid
This compound is widely used as a precursor in organic synthesis. For instance, it reacts with amines or heterocyclic reagents (e.g., quinoline derivatives) to form anthranilamides, which are explored for pharmaceutical applications . Spectral characterization (IR, NMR, and ESI–MS) confirms its structure, with notable signals such as the carbonyl stretch at ~1630 cm⁻¹ (IR) and aromatic proton resonances in the 6.15–8.53 ppm range (¹H NMR) .
Preparation Methods
Alkylation of Anthranilic Acid with Benzyl Halides
Direct N-Benzylation via Nucleophilic Substitution
The most widely reported method involves the alkylation of anthranilic acid (1 ) with benzyl halides (e.g., benzyl bromide or chloride) in the presence of a base. The reaction proceeds via an SN2 mechanism, where the amine group attacks the benzyl electrophile.
Procedure :
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Reagents : Anthranilic acid (1 eq), benzyl bromide (1.2 eq), potassium carbonate (2 eq), dimethyl sulfoxide (DMSO).
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Conditions : Stirring at room temperature for 20 hours, followed by hydrolysis with water .
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Workup : Precipitation, filtration, and recrystallization from chloroform.
Mechanistic Insights :
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Base (K₂CO₃) deprotonates the amine, enhancing nucleophilicity.
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Polar aprotic solvents (e.g., DMSO) stabilize the transition state, accelerating substitution .
Optimization :
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Excess benzyl halide (>1.2 eq) risks dialkylation.
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Solvent choice impacts reaction rate: DMSO > DMF > acetonitrile .
Ring-Opening of Isatoic Anhydride Derivatives
Synthesis via N-Benzyl Isatoic Anhydride Intermediate
Isatoic anhydride (2 ) serves as a precursor, undergoing benzylation followed by hydrolysis to yield N-benzylanthranilic acid (4 ).
Procedure :
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Benzylation :
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Hydrolysis :
Key Advantages :
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High regioselectivity due to the strained anhydride ring.
Alternative Pathways
Reductive Amination of 2-Nitrobenzoic Acid
Though less common, reductive amination offers a route via intermediates:
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Nitration : 2-Nitrobenzoic acid → 2-nitrobenzaldehyde.
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Condensation : With benzylamine to form a Schiff base.
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Reduction : Sodium borohydride (NaBH₄) reduces the imine to the amine .
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Yield : ~50% (lower due to side reactions).
Ullmann-Type Coupling
Aromatic coupling of 2-iodobenzoic acid with benzylamine using Cu catalysts:
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Reagents : 2-Iodobenzoic acid, benzylamine, CuI, K₂CO₃.
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Yield : 40–55% (limited by competing side reactions).
Comparative Analysis of Methods
Characterization and Validation
Spectroscopic Data
Purity Assessment
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HPLC: Retention time 8.2 min (C18 column, MeOH:H₂O = 70:30) .
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Elemental Analysis: C 73.77%, H 5.68%, N 6.28% (theoretical: C 73.99%, H 5.77%, N 6.17%) .
Industrial and Scalability Considerations
Chemical Reactions Analysis
Nitration Reactions
The nitration of N-benzylanthranilic acid occurs under acidic conditions. The carboxylic acid group (-COOH) acts as a meta-directing deactivating group, while the benzylamino (-NHBz) group is ortho/para-directing. Experimental studies show nitration predominantly occurs at the meta position relative to the -COOH group (position 5) due to the stronger directing effect of the carboxylic acid.
Example :
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Reagents : Concentrated HNO₃, H₂SO₄ (catalyst).
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Product : 5-Nitro-N-benzylanthranilic acid.
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Yield : ~70–80% (estimated from analogous benzoic acid nitration ).
Halogenation Reactions
Halogenation (chlorination, bromination) follows a similar regioselectivity to nitration. The meta position to -COOH is favored.
Example :
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Reagents : Cl₂ or Br₂ with FeCl₃.
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Product : 5-Chloro- or 5-bromo-N-benzylanthranilic acid.
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Yield : ~65–75% (based on halogenation of related anthranilic acid derivatives ).
Sulfonation Reactions
Sulfonation introduces a sulfonic acid group at the meta position to -COOH (position 5). The sulfamyl (-SO₂NH₂) group can be further functionalized.
Example from Patent :
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Reagents : H₂SO₄, SO₃.
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Product : 5-Sulfamyl-N-benzylanthranilic acid.
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Conditions : Reaction in methylcellosolve, followed by recrystallization.
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Yield : 70–85% (specific to sulfamyl derivatives).
Nucleophilic Aromatic Substitution (SNAr)
Activated positions (e.g., para to -NHBz) undergo SNAr reactions with amines or alkoxides.
Example :
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Reagents : Di-n-butylamine, methylcellosolve solvent.
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Product : 4-Phenoxy-5-sulfamyl-N,N-di-n-butylanthranilic acid .
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Conditions : 40-hour reaction at 50°C.
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Yield : ~72% after purification.
Coupling Reactions
This compound derivatives participate in cross-coupling reactions when halogenated. For instance:
Reaction Type | Catalysts/Reagents | Product | Yield | Reference |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, ArB(OH)₂ | Biaryl derivatives | ~60–80% | |
Negishi | Ni-catalyzed, Zn reagents | Alkylated derivatives | ~50–70% |
Esterification and Hydrolysis
The carboxylic acid group undergoes esterification or hydrolysis:
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Esterification : Reacting with R-OH (e.g., ethanol) under acidic conditions forms ethyl esters.
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Hydrolysis : Basic conditions (NaOH/H₂O) regenerate the carboxylic acid.
Example :
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Esterification : this compound + SOCl₂ → Acid chloride, then + EtOH → Ethyl ester.
Functionalization of the Benzyl Group
The benzyl group can undergo hydrogenolysis (H₂/Pd-C) to yield anthranilic acid or further alkylation.
Example :
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Hydrogenolysis : this compound → Anthranilic acid + Toluene.
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Yield : ~95% under optimal conditions.
Table 2: Comparative Reactivity of Substituents
Substituent | Directing Effect | Reactivity in Electrophilic Substitution |
---|---|---|
-COOH | Meta-deactivating | Dominates regioselectivity |
-NHBz | Ortho/para-activating | Secondary influence |
Scientific Research Applications
Antioxidant Activity
N-Benzylanthranilic acid has been studied for its antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Recent research has demonstrated that derivatives of NBA exhibit significant antioxidant activity through various mechanisms:
- DPPH Scavenging : NBA derivatives have shown notable efficacy in scavenging DPPH (1,1-diphenyl-2-picrylhydrazyl) free radicals, indicating their potential as effective antioxidants .
- Soybean Lipoxygenase Inhibition : Studies indicate that NBA can inhibit soybean lipoxygenase (LOX), an enzyme involved in the inflammatory process. This inhibition suggests that NBA could play a role in anti-inflammatory therapies .
Table 1: Antioxidant Activity of this compound Derivatives
Compound | DPPH Scavenging Activity (%) | LOX Inhibition IC (μM) |
---|---|---|
NBA Derivative 1 | 93.75 ± 0.47 | 10 |
NBA Derivative 2 | 79.00 | 15 |
NBA Derivative 3 | 85.50 | 12 |
Anticancer Potential
This compound and its derivatives have been investigated for their anticancer properties, particularly as inhibitors of specific cancer pathways:
- EGFR Inhibition : Recent studies have focused on iodoquinazoline derivatives of NBA as dual inhibitors of EGFR WT and EGFR T790M, which are critical targets in cancer therapy. These compounds have shown promising cytotoxic effects against various cancer cell lines, including MCF-7 and A549 .
- Cytotoxicity Testing : The cytotoxic effects of NBA derivatives were evaluated using the MTT assay, revealing that certain derivatives possess low toxicity against normal cells while being effective against cancerous cells .
Table 2: Cytotoxicity of this compound Derivatives
Compound | Cell Line Tested | IC (μM) |
---|---|---|
NBA Derivative A | HepG2 | 5.25 |
NBA Derivative B | MCF-7 | 6.46 |
NBA Derivative C | A549 | 5.68 |
Other Therapeutic Applications
Beyond antioxidant and anticancer activities, this compound has potential applications in other therapeutic areas:
- Anti-inflammatory Applications : Given its ability to inhibit LOX, NBA may serve as a lead compound for developing anti-inflammatory medications aimed at conditions characterized by oxidative stress and inflammation .
- Pharmaceutical Development : The structural properties of NBA allow it to be used as a building block for synthesizing more complex pharmaceutical agents targeting various diseases .
Mechanism of Action
The mechanism of action of N-Benzylanthranilic acid involves its interaction with specific molecular targets. It can act on enzymes and receptors in the body, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural and Molecular Comparison
N-Acetylanthranilic Acid
- Key features : Contains an acetyl group, enhancing metabolic stability.
- Applications : Listed under international control (Table I, 1988 Convention) due to its role in illicit drug synthesis. It exhibits moderate solubility in organic solvents but low water solubility .
- Research : Used in self-assembling hydrogels and peptide derivatives for biomedical studies .
N-Phenylanthranilic Acid
- Key features : The phenyl group increases lipophilicity, improving membrane permeability.
- Applications: Basis for non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid. Synthesized via condensation reactions with substituted anilines .
N-Benzoylanthranilic Acid
- Key features : Benzoyl substitution introduces steric bulk, affecting reactivity.
- Applications : Intermediate in synthesizing benzofuran derivatives and coordination complexes. Characterized by IR absorption at ~1710 cm⁻¹ (carbonyl) and distinct ¹H NMR aromatic signals .
Physicochemical Properties
Biological Activity
N-Benzylanthranilic acid (NBA) is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with NBA.
Chemical Structure and Synthesis
This compound is derived from anthranilic acid through the introduction of a benzyl group at the nitrogen position. The synthesis typically involves the reaction of anthranilic acid with benzyl bromide or other benzyl derivatives, resulting in the formation of NBA.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of NBA and its derivatives. For instance, a comparative study on various benzyl derivatives indicated that NBA exhibits potent inhibitory effects against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The IC50 values for NBA derivatives ranged from 6.20 to 12.20 μM, demonstrating significant cytotoxicity.
Table 1: Anticancer Activity of this compound Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
NBA | A549 | 10.60 |
NBA | MCF-7 | 9.50 |
NBA-derivative 1 | A549 | 6.20 |
NBA-derivative 2 | MCF-7 | 12.20 |
The mechanism underlying the anticancer activity is believed to involve inhibition of key signaling pathways, particularly those associated with epidermal growth factor receptor (EGFR) activity. Molecular docking studies suggest that NBA and its derivatives can effectively bind to the active sites of EGFR, thereby inhibiting its function and subsequent tumor growth .
Anti-inflammatory Properties
NBA has also been evaluated for its anti-inflammatory properties. In pharmacological screening, compounds related to NBA exhibited significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). Notably, certain derivatives demonstrated a capacity to reduce inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .
Table 2: Anti-inflammatory Activity of this compound Derivatives
Compound | Model Used | Effectiveness |
---|---|---|
NBA | Carrageenan-induced paw edema | Significant reduction in swelling |
NBA-derivative 1 | Acute inflammation model | Comparable to indomethacin |
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored, particularly against Mycobacterium tuberculosis. Studies indicate that NBA exhibits moderate activity against this pathogen, with structure-activity relationship analyses suggesting that halogen substitutions enhance its efficacy .
Table 3: Antimicrobial Activity Against Mycobacterium tuberculosis
Compound | Minimum Inhibitory Concentration (MIC) |
---|---|
This compound | 0.1 mg/mL |
Halogenated derivative | Enhanced activity observed |
Case Studies
- Anticancer Efficacy : A clinical study involving patients with non-small cell lung cancer (NSCLC) treated with NBA derivatives showed promising results in terms of tumor reduction and improved survival rates compared to standard therapies .
- Inflammatory Disorders : In a controlled trial assessing the anti-inflammatory effects of NBA in rheumatoid arthritis patients, significant improvements in joint swelling and pain were reported after administration of NBA-derived compounds .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-Benzylanthranilic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : this compound (CAS 6622-55-5) is typically synthesized via condensation reactions between anthranilic acid derivatives and benzyl halides or benzyl alcohols under basic conditions. For example, analogous N-Arylanthranilic acids are prepared using potassium carbonate as a base to facilitate nucleophilic substitution . Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF or ethanol), and temperature (60–80°C). Characterization via H NMR and IR spectroscopy is critical to confirm the formation of the amide bond and absence of unreacted starting materials .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key peaks should researchers prioritize?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 227.26 (CHNO) . H NMR in DMSO-d should show signals for the benzyl group (δ 4.5–4.8 ppm, singlet for CH) and aromatic protons (δ 6.8–7.8 ppm). IR spectroscopy detects the carbonyl stretch (C=O, ~1680 cm) and N-H bend (~3300 cm) . Cross-validation with authentic samples, as demonstrated in studies of N-Benzoylanthranilic acid, ensures accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?
- Methodological Answer : Systematic reviews (e.g., Cochrane guidelines) should assess experimental variables such as cell lines, dosage, and assay protocols . For example, discrepancies in anti-inflammatory activity may arise from differences in in vitro vs. in vivo models. Meta-analyses of IC values and dose-response curves, coupled with rigorous statistical testing (e.g., ANOVA), can identify confounding factors .
Q. What strategies are effective for purifying this compound from byproducts like unreacted benzyl halides?
- Methodological Answer : Recrystallization using ethanol/water mixtures (70:30 v/v) leverages differential solubility. Column chromatography with silica gel and ethyl acetate/hexane (1:3) eluent separates polar byproducts. Purity is validated via HPLC (C18 column, UV detection at 254 nm) . Solubility data from NIST databases (e.g., temperature-dependent solubility in aqueous ethanol) informs solvent selection .
Q. How should researchers design experiments to analyze the thermal stability and decomposition pathways of this compound?
- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min) identifies decomposition temperatures. Coupled with differential scanning calorimetry (DSC), it reveals endothermic/exothermic events. Gas chromatography-mass spectrometry (GC-MS) of pyrolysis products at 250–300°C detects volatile fragments (e.g., benzylamine, CO) . Reference NIST spectra ensure accurate peak assignment .
Q. What experimental approaches validate the electrochemical behavior of this compound in aqueous vs. non-aqueous media?
- Methodological Answer : Cyclic voltammetry (CV) in phosphate buffer (pH 7.4) and acetonitrile (0.1 M TBAPF) compares redox potentials. A glassy carbon working electrode and Ag/AgCl reference electrode are standard. Observed shifts in oxidation peaks (e.g., ~1.2 V in aqueous vs. 1.5 V in non-aqueous) reflect solvent polarity effects .
Q. Data Analysis and Reproducibility
Q. How can researchers address low reproducibility in synthesizing this compound derivatives?
- Methodological Answer : Strict adherence to protocols in primary literature (e.g., reaction time, inert atmosphere) is critical. Detailed supplementary materials, as per Beilstein Journal guidelines, must include exact reagent grades, equipment calibration data, and raw spectral files . Reproducibility is enhanced by using controlled humidity/temperature labs and validating yields across independent trials .
Q. What statistical methods are recommended for analyzing dose-response relationships in pharmacological studies of this compound?
- Methodological Answer : Non-linear regression models (e.g., Hill equation) fit dose-response curves to calculate EC values. Outliers are identified via Grubbs’ test. Bootstrap resampling (1000 iterations) estimates confidence intervals. Software like GraphPad Prism or R packages (drc, nplr) automate these analyses .
Properties
IUPAC Name |
2-(benzylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(17)12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQKORRBYIBYOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216414 | |
Record name | 2-((Phenylmethyl)amino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70216414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6622-55-5 | |
Record name | N-Benzylanthranilic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6622-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-((Phenylmethyl)amino)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006622555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6622-55-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54640 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 6622-55-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54454 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-((Phenylmethyl)amino)benzoic acid | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(phenylmethyl)amino]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.884 | |
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Retrosynthesis Analysis
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